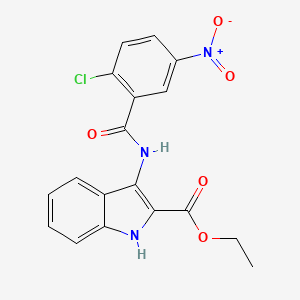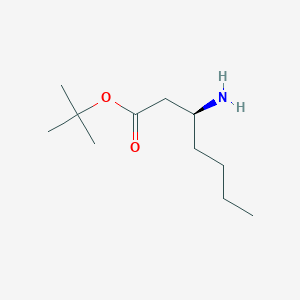
4-(1H-imidazol-1-yl)-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-imidazol-1-yl)-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of several protein kinases and has shown promising results in the treatment of various diseases. In
Aplicaciones Científicas De Investigación
Arylpiperazine Derivatives: Metabolism and Pharmacology
Arylpiperazine derivatives, including compounds with structures related to "4-(1H-imidazol-1-yl)-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine," have clinical applications in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, involving CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites exhibit serotonin receptor-related effects and have affinities for other neurotransmitter receptors. The pharmacological actions of arylpiperazine derivatives are attributed to their extensive distribution in tissues and metabolism by CYP2D6-dependent oxidation to hydroxylates (Caccia, 2007).
Pyrimidine-Based Optical Sensors
Pyrimidine derivatives are utilized as sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for optical sensors. These compounds have a range of biological and medicinal applications beyond sensing, demonstrating the versatility of the pyrimidine scaffold in scientific research (Jindal & Kaur, 2021).
Imidazo[1,2-a]pyrimidines: Synthesis and Applications
The synthesis and applications of imidazo[1,2-a]pyrimidine and its derivatives cover a spectrum of biological activities and secondary applications like corrosion inhibition. This highlights the potential of such compounds for further exploration in scientific research, including the synthesis of novel compounds with related structures (Kobak & Akkurt, 2022).
Dipeptidyl Peptidase IV Inhibitors
Compounds with pyrimidine scaffolds, akin to "this compound," serve as DPP IV inhibitors, a target for the treatment of type 2 diabetes mellitus. These inhibitors show the role of pyrimidine derivatives in developing antidiabetic drugs, underlining the therapeutic relevance of such compounds (Mendieta, Tarragó, & Giralt, 2011).
Propiedades
IUPAC Name |
4-imidazol-1-yl-6-(4-propylsulfonylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2S/c1-2-9-23(21,22)20-7-5-18(6-8-20)13-10-14(17-11-16-13)19-4-3-15-12-19/h3-4,10-12H,2,5-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBJEVLQUHAFQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2411635.png)
![N-[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2411636.png)
![N-(3,4-difluorophenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2411637.png)

![Tert-butyl 4-[methoxy(methyl)amino]piperidine-1-carboxylate](/img/structure/B2411640.png)




![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2411650.png)



![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2411655.png)